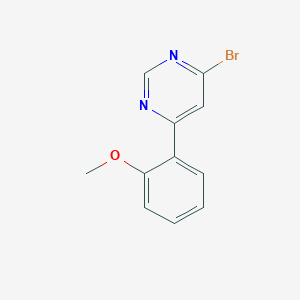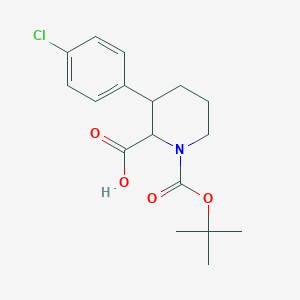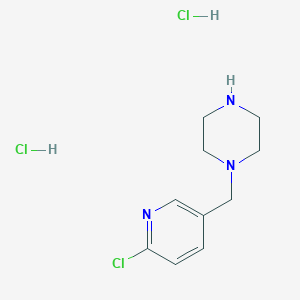
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
Descripción general
Descripción
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride is an organic compound with the molecular formula C10H14ClN3. It is a derivative of piperazine, a heterocyclic amine, and contains a chloropyridine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride can be synthesized through a multi-step process involving the reaction of 6-chloropyridine with piperazine. The general synthetic route involves:
Nucleophilic Substitution: 6-chloropyridine reacts with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-((6-chloropyridin-3-yl)methyl)piperazine.
Salt Formation: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:
Reactor Setup: A reactor is charged with 6-chloropyridine, piperazine, and a suitable solvent such as ethanol or methanol.
Reaction Conditions: The mixture is heated to a specific temperature (usually between 60-80°C) and stirred for several hours.
Isolation and Purification: The product is isolated by filtration, washed with a solvent, and then treated with hydrochloric acid to form the dihydrochloride salt. The final product is purified by recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloropyridine moiety to a pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: N-oxides of 1-((6-Chloropyridin-3-yl)methyl)piperazine.
Reduction: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperazine and pyridine moieties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its ability to interact with biological targets.
Biological Studies: It is used in research studies to investigate the biological activity of piperazine derivatives and their potential therapeutic applications.
Chemical Synthesis: The compound serves as a building block in organic synthesis for the preparation of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity to these targets, making it a valuable intermediate in drug design and development.
Comparación Con Compuestos Similares
1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: This compound has a similar structure but contains a pyrrolidine ring instead of a piperazine ring.
1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-imine: This compound contains an imidazolidine ring and is used in similar applications.
1-((6-Chloropyridin-3-yl)methyl)morpholine: This compound contains a morpholine ring and is used in the synthesis of pharmaceuticals.
Uniqueness: 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride is unique due to its combination of a chloropyridine moiety and a piperazine ring, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTIVHSPXBIEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


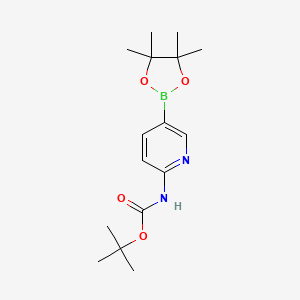
![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)

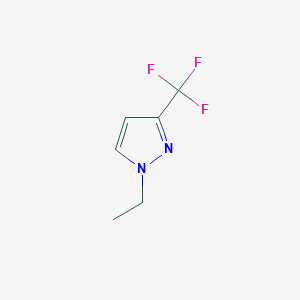
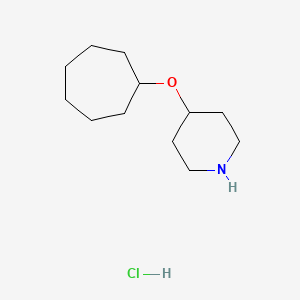
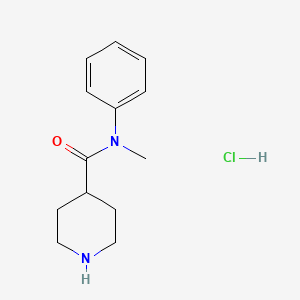
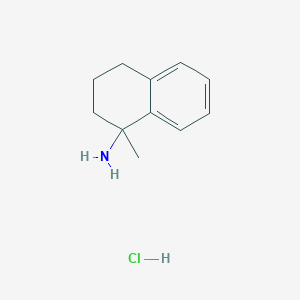
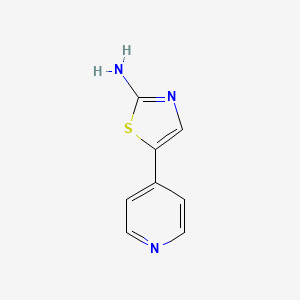
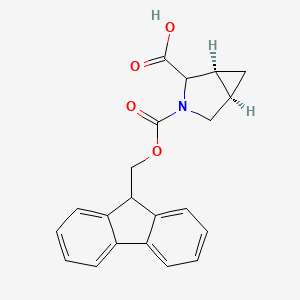
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)

